2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyrazole ring, and a phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide: The final step involves the reaction of the pyrazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 2-hydroxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.
Reduction: 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a chloro and sulfamoyl group.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and pyrazole moieties contribute to its potential as a versatile compound in various research applications.
Biological Activity
2-Methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C18H22N4O2
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific activities and findings from various studies.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with pyrazole moieties often demonstrate anti-inflammatory effects. For instance, a study on aminopyrazole derivatives showed that certain compounds exhibited significant inhibition of inflammatory mediators in vitro, suggesting potential use in treating inflammatory diseases .
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that related pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may have similar effects, warranting further investigation into its mechanisms .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. For example, aminopyrazoles have shown activity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. In these studies, compounds demonstrated growth inhibition percentages significantly higher than control groups .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line | Growth Inhibition (%) | Reference |
---|---|---|---|
2-Methoxy-N-(2-(4-phenyl-pyrazol)) | HeLa | 38.44 | |
Aminopyrazole A | HepG2 | 54.25 | |
Pyrazole B | MCF7 (breast) | 42.00 |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation pathways.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are involved in inflammatory responses and cancer cell proliferation.
- Antioxidant Properties : Some pyrazole derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related damage in cells.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles before clinical application.
Table 2: Pharmacokinetic Properties of Related Compounds
Compound Name | Absorption | Bioavailability (%) | Toxicity Level |
---|---|---|---|
Pyrazole A | Oral | ~75 | Low |
Pyrazole B | IV | ~90 | Moderate |
Properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPSVFOCWJDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.